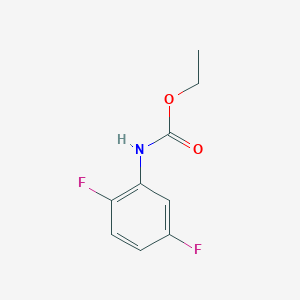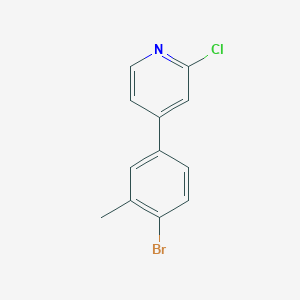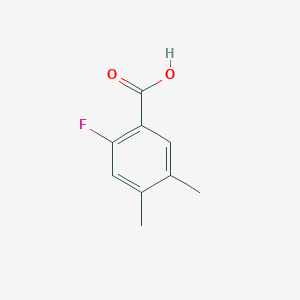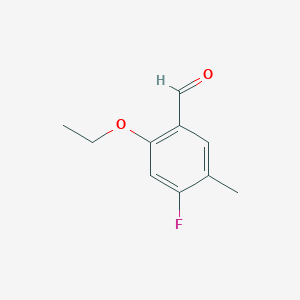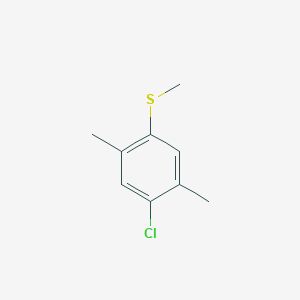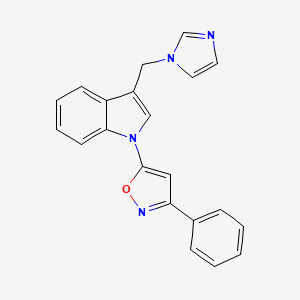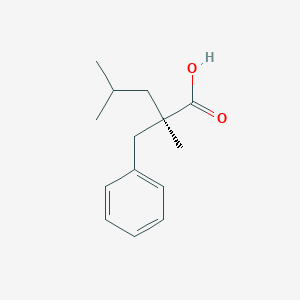
(R)-2-Benzyl-2,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Benzyl-2,4-dimethylpentanoic acid is a chiral compound with a specific three-dimensional arrangement of atoms. This compound is characterized by the presence of a benzyl group attached to the second carbon of a 2,4-dimethylpentanoic acid backbone. The ® configuration indicates that the compound has a specific spatial arrangement as determined by the Cahn-Ingold-Prelog priority rules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzyl-2,4-dimethylpentanoic acid can be achieved through various methods. One common approach involves the asymmetric hydrogenation of a suitable precursor. This method typically employs a chiral catalyst to ensure the desired ® configuration is obtained. Another method involves the resolution of racemic mixtures using chiral resolving agents, which separate the ® and (S) enantiomers based on their differing interactions with the resolving agent .
Industrial Production Methods
Industrial production of ®-2-Benzyl-2,4-dimethylpentanoic acid often involves large-scale asymmetric synthesis using chiral catalysts. These processes are optimized for high yield and purity, ensuring that the desired enantiomer is produced efficiently. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-Benzyl-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions
Major Products Formed
Scientific Research Applications
®-2-Benzyl-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of ®-2-Benzyl-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Benzyl-2,4-dimethylpentanoic acid: The enantiomer of the ® form, with different spatial arrangement and potentially different biological activity.
2-Benzyl-2,4-dimethylpentanoic acid: The racemic mixture containing both ® and (S) enantiomers.
2-Benzylpentanoic acid: A structurally similar compound lacking the additional methyl groups at positions 2 and 4
Uniqueness
®-2-Benzyl-2,4-dimethylpentanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact selectively with chiral environments makes it valuable in asymmetric synthesis and chiral recognition studies.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2R)-2-benzyl-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C14H20O2/c1-11(2)9-14(3,13(15)16)10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,15,16)/t14-/m1/s1 |
InChI Key |
IGCDJWUIMMLUCD-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)C[C@](C)(CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(C)CC(C)(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)
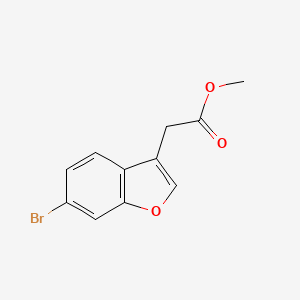
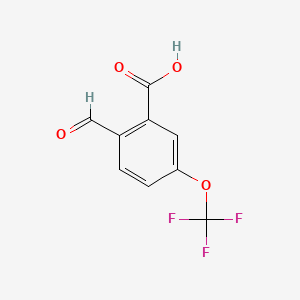
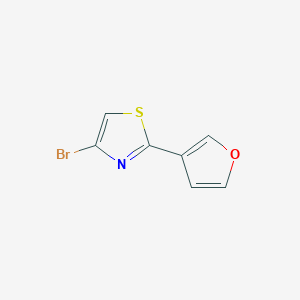
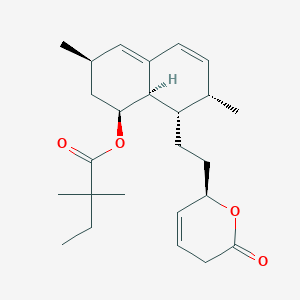

![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
